molecular formula C8H9ClO B1345679 3-Chloro-4-methoxytoluene CAS No. 22002-44-4

3-Chloro-4-methoxytoluene

Cat. No.: B1345679
CAS No.: 22002-44-4
M. Wt: 156.61 g/mol
InChI Key: VUZBRBKYGIQXMP-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxytoluene: is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.609 g/mol . It is a derivative of toluene, where the methyl group is substituted with a chlorine atom at the third position and a methoxy group at the fourth position on the benzene ring. This compound is also known by its IUPAC name, 2-chloro-4-methylphenyl methyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxytoluene typically involves the chlorination of 4-methoxytoluene. This can be achieved through electrophilic aromatic substitution, where chlorine gas (Cl2) is used in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-4-methoxytoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as lead compounds in the development of new drugs .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that enhance the properties of these products .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxytoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The chlorine and methoxy groups influence the reactivity and selectivity of these reactions by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-methoxytoluene is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBRBKYGIQXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176440
Record name 3-Chloro-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22002-44-4
Record name 3-Chloro-4-methoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxytoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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